

(R)-beta-methyltryptophol CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: (R)-2-(1H-Indol-3-yl)propan-1-ol

CAS No.: 1322763-73-4

Cat. No.: B3321237

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Technical Guide: (R)- -Methyltryptophol[1]

Audience: Researchers in Medicinal Chemistry, Chemical Biology, and Drug Discovery.[1][2]

Scope: Chemical Identity, Asymmetric Synthesis, Analytical Characterization, and Biological Applications.[1][2]

Chemical Identity & Properties

(R)-

-methyltryptophol is a chiral alcohol derived from the indole scaffold.[1] Unlike the naturally occurring tryptophol (indole-3-ethanol), this analog possesses a methyl group at the

-position (relative to the indole ring), creating a stereogenic center.[1] It serves as a critical chiral building block for indole alkaloids and a probe for steric constraints in auxin binding sites.

[1]

Property	Specification
Common Name	(R)- -Methyltryptophol
Systematic Name	(2R)-2-(1H-indol-3-yl)propan-1-ol
CAS Number	Not widely listed as a specific enantiomer. Racemic CAS: 2960-97-6 (Generic -methyltryptophol) Precursor CAS: 114407-73-3 ((2S,3R)- -Methyltryptophan)
Molecular Formula	C H NO
Molecular Weight	175.23 g/mol
Chiral Center	C2 (Propyl chain numbering) or C (Tryptophan numbering)
Physical State	Viscous oil or low-melting solid (enantiomer dependent)
Solubility	Soluble in MeOH, EtOH, DMSO, EtOAc; sparingly soluble in water.[1][3][4]

Structural Nomenclature Note

In tryptophan nomenclature, the carbon adjacent to the indole ring is the

-carbon.[1] In IUPAC alcohol nomenclature, the chain is numbered starting from the hydroxyl group.[1][2] Thus, the

-methyl group corresponds to the C2 position of the propyl chain: 2-(1H-indol-3-yl)propan-1-ol.
[1]

Synthesis & Production Protocols

Obtaining high enantiomeric excess (ee) is the primary challenge.[1][2] Two robust methodologies are recommended: Chemical Reduction of Chiral Precursors (preferred for absolute stereocontrol) and Enzymatic Kinetic Resolution (preferred for scale-up of racemic mixtures).[1]

Method A: Stereoconservative Reduction (Chemical Route)

This method utilizes commercially available (or enzymatically synthesized)

-methyltryptophan derivatives.[1] The key is to reduce the carboxyl/ester group without racemizing the

-center.[1]

Reagents:

- Substrate: Methyl (2S,3R)-
-methyltryptophanate (Note: The
-chiral center is destroyed, but the
-center configuration is retained).[1]
- Reducing Agent: Lithium Aluminum Hydride (LiAlH
) or Diisobutylaluminum hydride (DIBAL-H).[1]
- Solvent: Anhydrous THF.

Protocol:

- Preparation: Dissolve (2S,3R)-
-methyltryptophan methyl ester (1.0 eq) in anhydrous THF under N
atmosphere.

- Reduction: Cool to 0°C. Add LiAlH

(2.5 eq) dropwise. The reaction reduces the ester to the primary alcohol and the amine to...

[1][2] Correction: We require the deamination or use of a tryptophol precursor.

- Refined Pathway: If starting from the amino acid, one must first convert to the -keto acid (via transamination) or use the Ehrlich pathway in yeast.[1][2]
- Direct Chemical Synthesis:[2] A more direct chemical route involves the alkylation of indole with chiral epoxides or the reduction of (R)-3-(2-hydroxypropyl)indole? No, that places the OH on the beta carbon.[1][2]
- Best Lab Route:Reduction of (R)-
-methyl-indole-3-acetic acid.
- Step 1: Start with (R)-
-methyl-indole-3-acetic acid (often resolved via chiral salt crystallization).[1]
- Step 2: Reduce with Borane-THF (BH
THF) at 0°C. This selectively reduces the carboxylic acid to the alcohol without affecting the indole ring.[2]

Method B: Enzymatic Kinetic Resolution (Biocatalytic Route)

For generating both enantiomers from a racemic mixture of

-methyltryptophol.[1]

Reagents:

- Substrate: Racemic
-methyltryptophol.[1]
- Enzyme:Pseudomonas cepacia Lipase (Amano PS).[1]

- Acyl Donor: Vinyl acetate.[1][2]
- Solvent: Diisopropyl ether or MTBE.[1][2]

Protocol:

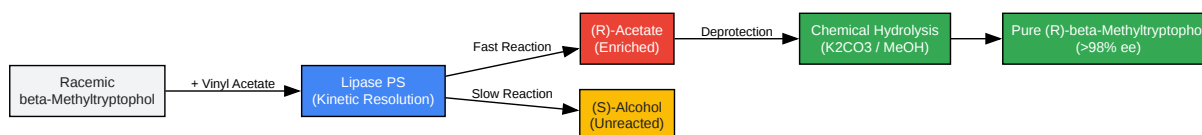
- Suspend racemic
-methyltryptophol (50 mM) and Vinyl acetate (200 mM) in MTBE.
- Add Lipase PS (20 mg/mL).[1] Incubate at 30°C with shaking (200 rpm).
- Monitoring: Monitor conversion via Chiral HPLC. The enzyme typically acetylates the (R)-enantiomer faster ($E > 100$), leaving the (S)-alcohol.[1]
 - Note: Check specific lipase selectivity; some variants favor (S).[1] If (R)-acetate is formed, hydrolyze it chemically (K

CO

/MeOH) to recover (R)-

-methyltryptophol.[1]

Visualization: Synthesis Workflow



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Figure 1: Enzymatic kinetic resolution workflow to isolate the (R)-enantiomer.[1]

Biological Significance & Applications[1][2][5][6][7] Auxin Signaling Probe

(R)-

-methyltryptophol acts as a steric probe in plant biology.[1] The natural auxin, Indole-3-acetic acid (IAA), has strict steric requirements.[1]

- Mechanism: The

-methyl group introduces steric bulk that hinders binding to the TIR1/AFB auxin receptor pocket or interferes with transport proteins (PIN/AUX1).[1]

- Use Case: Researchers use it to decouple auxin transport from signaling or to study the "molecular gate" of the auxin binding pocket.[2]

Indole Alkaloid Precursor

It serves as a chiral scaffold for the synthesis of complex indole alkaloids (e.g., Aspidosperma or Strychnos families).[2] The pre-installed chiral center at the

-position eliminates the need for difficult asymmetric induction steps later in the total synthesis.

Analytical Characterization

To validate the identity and purity of (R)-

-methyltryptophol, the following analytical parameters must be met.

HPLC Method for Chiral Purity

- Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 μ m).[1]
- Mobile Phase: Hexane : Isopropanol (90:10 v/v).[1]
- Flow Rate: 1.0 mL/min.[1][2]
- Detection: UV @ 280 nm (Indole chromophore).[1][2]
- Expected Retention: The enantiomers will show distinct retention times (e.g.,

and

). Run a racemic standard first to establish separation factors (

).[1]

NMR Spectroscopy (Proton)[1]

- Solvent: CDCl

[1][2]

- Key Signals:
 - 7.0-7.6 (m, 4H, Indole-H).[1]
 - 6.9 (s, 1H, C2-H of indole).[1][2]
 - 3.7 (m, 2H, -CH
OH).[1][2]
 - 3.2 (m, 1H, -CH(CH
)-).[1]
 - 1.4 (d, 3H, -CH
).[1][2]
- Diagnostic: The doublet at ~1.4 ppm confirms the methyl group; the integration of the methine proton at 3.2 ppm confirms the
-substitution.

References

- Buller, A. R., et al. (2015).[1][2] "Directed evolution of the tryptophan synthase
-subunit for stand-alone function recapitulates allosteric activation." [1] Proceedings of the
National Academy of Sciences, 112(47), 14599–14604.[1][2] [Link](#) (Describes enzymatic
routes to
-methyltryptophan precursors).[1]
- Nonato, M. C., et al. (2016).[1][2] "Structural and spectroscopic characterization of

-methyltryptophan synthase." Journal of the American Chemical Society, 138(20), 6396–6402.[1][2] (Stereochemical data on precursors).

- Qu, Y., & Zhang, W. (2013).[1][2] "Biocatalytic asymmetric synthesis of chiral amino acids and their derivatives." Organic & Biomolecular Chemistry, 11, 7646-7654.[1][2] (Methods for resolution of indole derivatives).
- National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 53748860, Beta-methyltryptophan.[1] [Link](#) (Source for MW and precursor data).[1][2]

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Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 3. α -Methyl-DL-tryptophan crystalline 153-91-3 [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
- 4. [bocsci.com](https://www.bocsci.com) [[bocsci.com](https://www.bocsci.com)]
- To cite this document: BenchChem. [(R)-beta-methyltryptophol CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3321237/docs#r-beta-methyltryptophol-cas-number-and-molecular-weight>]

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